molecular formula C14H16N2O4 B13136862 1-(tert-Butyl)3-methyl1H-indazole-1,3-dicarboxylate

1-(tert-Butyl)3-methyl1H-indazole-1,3-dicarboxylate

Cat. No.: B13136862
M. Wt: 276.29 g/mol
InChI Key: JLEWOHMHOIQOHM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)3-methyl1H-indazole-1,3-dicarboxylate is a chemical compound with the molecular formula C14H16N2O4 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)3-methyl1H-indazole-1,3-dicarboxylate typically involves the reaction of indazole derivatives with tert-butyl and methyl groups under specific conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the indazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)3-methyl1H-indazole-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

1-(tert-Butyl)3-methyl1H-indazole-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)3-methyl1H-indazole-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl)3-methyl1H-indazole-1,3-dicarboxylate is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl indazole-1,3-dicarboxylate

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-10-8-6-5-7-9(10)11(15-16)12(17)19-4/h5-8H,1-4H3

InChI Key

JLEWOHMHOIQOHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C(=O)OC

Origin of Product

United States

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